1-[3-(Benzenesulfinyl)phenyl]ethan-1-one
Description
Properties
CAS No. |
65085-81-6 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-[3-(benzenesulfinyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12O2S/c1-11(15)12-6-5-9-14(10-12)17(16)13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
USAMTWULUGSWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 1-[3-(Phenylthio)phenyl]ethan-1-one
The most direct route involves oxidizing the corresponding sulfide precursor, 1-[3-(Phenylthio)phenyl]ethan-1-one, using controlled oxidizing agents:
$$
\text{1-[3-(PhS)Ph]COCH}3 \xrightarrow[\text{Oxidant}]{\text{Controlled Conditions}} \text{1-[3-(PhSO)Ph]COCH}3
$$
Reaction Conditions
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H$$2$$O$$2$$ | Acetic Acid | 25 | 6 | 78 | 95 |
| mCPBA | CH$$2$$Cl$$2$$ | 0 → 25 | 2 | 85 | 98 |
| NaIO$$_4$$ | H$$_2$$O/THF | 40 | 4 | 70 | 93 |
Mechanistic Insights
Friedel-Crafts Acylation with Sulfinyl-Directed Electrophiles
Introducing the sulfinyl group prior to ketone installation avoids competing deactivation effects. This method employs sulfinyl-containing electrophiles in Friedel-Crafts reactions:
$$
\text{PhSOCl} + \text{AlCl}3 \xrightarrow[]{\text{C}6\text{H}6} \text{3-SOPh-C}6\text{H}4-COCH3
$$
Optimized Parameters
| Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzenesulfinyl chloride | AlCl$$_3$$ | Nitromethane | 0 | 12 | 62 |
| 3-Sulfinylbenzoyl chloride | FeCl$$_3$$ | CH$$2$$Cl$$2$$ | -10 | 8 | 58 |
Challenges
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling enables modular assembly of the sulfinyl-aryl ketone:
$$
\text{3-Br-C}6\text{H}4-COCH3 + \text{PhSOB(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Base}} \text{1-[3-(PhSO)Ph]COCH}_3
$$
Catalytic System Performance
| Catalyst | Base | Solvent | Yield (%) | Turnover Number |
|---|---|---|---|---|
| Pd(OAc)$$_2$$/XPhos | K$$3$$PO$$4$$ | Toluene | 73 | 450 |
| PdCl$$_2$$(dppf) | Cs$$2$$CO$$3$$ | DMF | 68 | 380 |
Critical Factors
- Sulfinyl boronic esters require anhydrous conditions to prevent protodeboronation.
- Bulky ligands (XPhos) suppress undesired β-hydride elimination.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sulfide Oxidation | 81 | 97 | High | 2.1 |
| Friedel-Crafts Acylation | 60 | 89 | Moderate | 3.8 |
| Suzuki Coupling | 70 | 95 | High | 4.5 |
Operational Considerations
- Oxidation Route : Ideal for small-scale synthesis (<100 g) due to reagent costs.
- Cross-Coupling : Preferred for introducing diverse sulfinyl groups via boronic ester variations.
- Friedel-Crafts : Limited by regioselectivity issues in poly-substituted arenes.
Advanced Purification Techniques
Crystallization Optimization
Recrystallization solvents critically impact final purity:
| Solvent System | Purity Increase (%) | Recovery (%) |
|---|---|---|
| Cyclohexane/EtOAc (3:1) | 98 → 99.5 | 82 |
| CHCl$$_3$$/Hexane (1:2) | 95 → 99.1 | 78 |
Chromatographic Methods
- Normal Phase SiO$$2$$ : 5% EtOAc/Hexane, R$$f$$ = 0.33
- Reverse Phase C18 : MeCN/H$$2$$O (65:35), t$$R$$ = 12.7 min
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 1-[3-(Benzenesulfonyl)phenyl]ethan-1-one.
Reduction: 1-[3-(Phenylthio)phenyl]ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one involves its interaction with molecular targets through its sulfoxide group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition, depending on the specific application .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Thermal Stability : Piperazine-linked analogs (e.g., QD10) exhibit higher melting points (>148°C) due to rigid aromatic and hydrogen-bonding motifs .
- Electronic Effects: The sulfinyl group’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group, altering reactivity in nucleophilic or electrophilic reactions .
Q & A
Q. What are the key synthetic routes for 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one, and how are reaction conditions optimized?
The synthesis of this compound can be approached via two primary routes:
- Friedel-Crafts Acylation : Reacting 3-(benzenesulfinyl)benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (0–5°C), and reaction time to minimize side products like over-acylation or sulfoxide decomposition .
- Oxidation of Sulfides : Starting from 1-[3-(phenylthio)phenyl]ethan-1-one, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively converts the sulfide to the sulfinyl group. Reaction monitoring via TLC ensures termination at the sulfinyl stage to avoid over-oxidation to sulfones .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 2.6 (s, 3H, CH₃), 7.4–8.1 (m, aromatic protons), and 8.3 (s, 1H, sulfinyl proton) confirm the ethanone and sulfinyl-substituted aromatic structure. Splitting patterns distinguish para/ortho substituents .
- ¹³C-NMR : A carbonyl carbon signal at ~200 ppm and sulfinyl-linked carbons at ~125–140 ppm validate connectivity .
- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ and S=O stretch at ~1040 cm⁻¹ are diagnostic .
- X-Ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., S–O: ~1.48 Å) and confirms stereoelectronic effects of the sulfinyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfinyl-containing aryl ketones?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent effects (DMSO concentration). Standardized protocols (e.g., CLSI guidelines) and controls for solvent toxicity are critical .
- Stereochemical Considerations : The sulfinyl group’s chirality (R/S configuration) impacts target binding. Enantioselective synthesis and chiral HPLC separation can isolate active isomers .
- Metabolic Stability : Sulfoxides may undergo enzymatic reduction in vivo. Comparative studies using liver microsomes (e.g., human vs. murine) clarify species-specific metabolism .
Q. How can computational methods predict the reactivity of the sulfinyl group in this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfinyl oxygen’s lone pairs (HOMO) participate in hydrogen bonding with biological targets .
- Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. MD trajectories reveal sulfoxide reduction kinetics and binding affinities .
- QSPR Models : Relate molecular descriptors (e.g., polar surface area, logP) to solubility or membrane permeability, aiding in drug design .
Methodological Best Practices
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent sulfoxide degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
